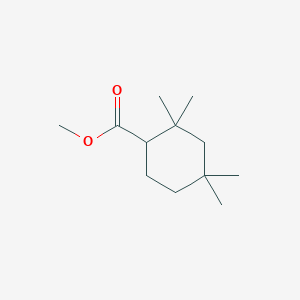
Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate is a chemical compound with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol. It is an intermediate used in the synthesis of various chemical products, including synthetic elastomers and natural rubber.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate typically involves the esterification of 2,2,4,4-Tetramethylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Aplicaciones Científicas De Investigación
Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving the modification of biological molecules.
Industry: Used in the production of synthetic elastomers and natural rubber.
Mecanismo De Acción
The mechanism of action of Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions . The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,2,4-Trimethylcyclohexanecarboxylate
- Methyl 2,2,4,4-Tetramethylcyclopentanecarboxylate
- Methyl 2,2,4,4-Tetramethylcycloheptanecarboxylate
Uniqueness
Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its high degree of methyl substitution provides steric hindrance, affecting its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C12H22O2 |
|---|---|
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
methyl 2,2,4,4-tetramethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H22O2/c1-11(2)7-6-9(10(13)14-5)12(3,4)8-11/h9H,6-8H2,1-5H3 |
Clave InChI |
SAULJXDGHMOLOU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C(C1)(C)C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




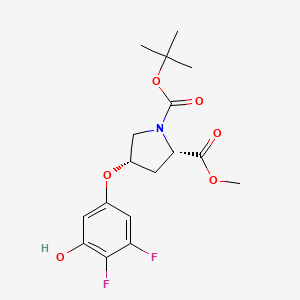
![tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15279278.png)
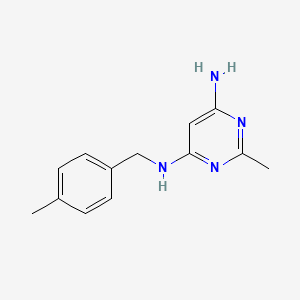
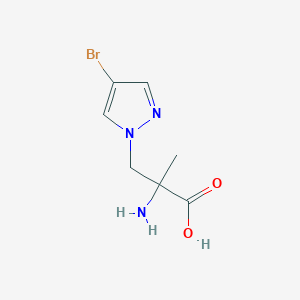
![N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B15279307.png)

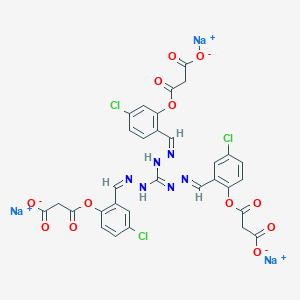
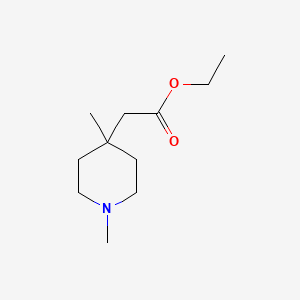
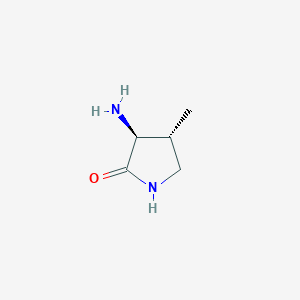

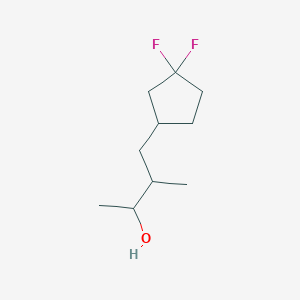
![7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15279339.png)
